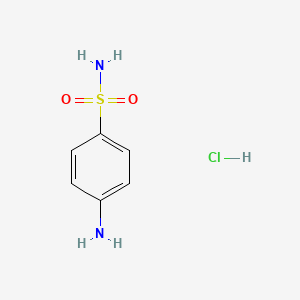

4-Aminobenzenesulfonamide hydrochloride

Übersicht

Beschreibung

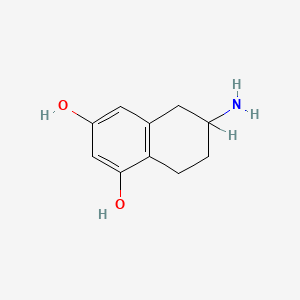

4-Aminobenzenesulfonamide hydrochloride, also known as sulfanilamide, is a short-acting sulfonamide used as an anti-infective agent . It has lower anti-bacterial activity than sulfamethoxazole . It is an important intermediate of sulfonamides and is used in the pharmaceutical industry .

Synthesis Analysis

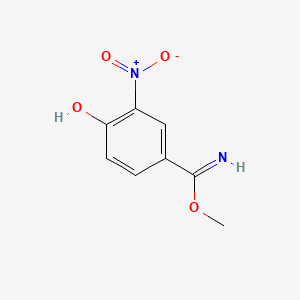

The synthesis of 4-Aminobenzenesulfonamide hydrochloride and its complexes has been reported in several studies. For instance, Cu (II), Zn (II), Ni (II) and Cd (II) complexes with Schiff base ligand derived from piperonal and sulfanilamide have been synthesized .Molecular Structure Analysis

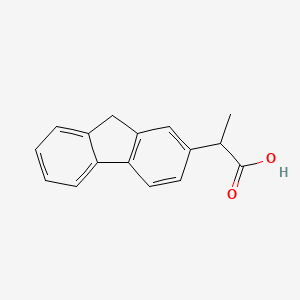

The molecular formula of 4-Aminobenzenesulfonamide hydrochloride is C6H9ClN2O2S . The InChI code is1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H . Chemical Reactions Analysis

4-Aminobenzenesulfonamide hydrochloride can participate in various chemical reactions. For example, it can react with NO2− to form a pink-colored azo compound .Physical And Chemical Properties Analysis

The molecular weight of 4-Aminobenzenesulfonamide hydrochloride is 208.67 g/mol . It has three hydrogen bond donors . The IUPAC name is4-aminobenzenesulfonamide;hydrochloride .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

4-Aminobenzenesulfonamide hydrochloride: is a derivative of sulfanilamide, which is a sulfonamide antibacterial drug. It functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA), specifically targeting the enzyme dihydropteroate synthase . This inhibition blocks the synthesis of folic acid, which is essential for bacterial growth. While modern antibiotics have largely replaced sulfanilamides like 4-Aminobenzenesulfonamide hydrochloride, it still serves as a model compound for studying bacterial resistance mechanisms and the development of new antibacterial agents.

Antimicrobial Resistance Research

The widespread use of sulfonamides has led to the evolution of bacterial resistance. Studying 4-Aminobenzenesulfonamide hydrochloride helps researchers understand the mechanisms of resistance, such as target alteration, which is the main mechanism observed in bacteria against sulfonamides . Insights gained from this research are crucial for developing strategies to combat antimicrobial resistance.

Environmental Impact Studies

As a persistent environmental pollutant, 4-Aminobenzenesulfonamide hydrochloride is used to study the impact of sulfonamides on ecosystems. Research in this area includes examining how bacteria in diverse environmental compartments metabolize or transform sulfonamides, which can have implications for the spread of antibiotic resistance and environmental health .

Drug Synthesis and Development

4-Aminobenzenesulfonamide hydrochloride: serves as a starting material or intermediate in the synthesis of various sulfonamide derivatives. These derivatives have a wide range of applications, including as diuretics, anti-diabetic, anti-depressant, anti-inflammatory, and anti-convulsant drugs . The compound’s versatility makes it valuable for pharmaceutical research and development.

Wirkmechanismus

Target of Action

The primary target of 4-Aminobenzenesulfonamide hydrochloride, also known as Sulfanilamide, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

Sulfanilamide functions by competitively inhibiting the enzymatic reactions involving para-aminobenzoic acid (PABA) . Specifically, it acts as a substrate analogue and competitively inhibits the enzyme dihydropteroate synthetase . This enzyme normally uses PABA for synthesizing the necessary folic acid . The inhibition of this reaction disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The biochemical pathway affected by Sulfanilamide is the folic acid metabolism cycle . By acting as competitive inhibitors of PABA in this cycle, Sulfanilamides prevent the synthesis of folic acid . Folic acid acts as a coenzyme in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the inhibition of folic acid synthesis disrupts bacterial DNA and RNA synthesis, leading to the cessation of bacterial growth .

Pharmacokinetics

Sulfanilamides are readily absorbed orally . They are widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections . Their antibacterial action is inhibited by pus .

Result of Action

The result of Sulfanilamide’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial DNA and RNA synthesis, Sulfanilamide effectively halts the growth and multiplication of bacteria .

Action Environment

The action of Sulfanilamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the efficacy and stability of Sulfanilamide may be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-aminobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMIAZCXISFPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63-74-1 (Parent) | |

| Record name | Sulfanilamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50209889 | |

| Record name | Sulfanilamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzenesulfonamide hydrochloride | |

CAS RN |

6101-31-1 | |

| Record name | Sulfanilamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFANILAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MR7LN8WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

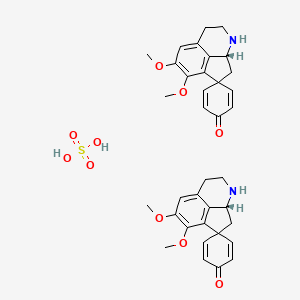

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the focus of the research paper mentioned in the context?

A1: The research paper focuses on the solubility characteristics of various compounds, including 4-Aminobenzenesulfonamide hydrochloride, in different liquid media []. This work is part of a broader series investigating the solubility of solid pharmaceuticals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B1198007.png)